3-Hydroxyisobutyryl CoA
Description
Properties
CAS No. |
9025-88-1 |
|---|---|
Molecular Formula |
C₂₅H₄₂N₇O₁₈P₃S |
Molecular Weight |
853.62 |
Synonyms |
3-Hydroxyisobutyryl Coenzyme A Hydrolase; 3-Hydroxyisobutyryl CoA Hydrolase; 3-Hydroxyisobutyryl Coenzyme A; 3-Hydroxyisobutyryl Coenzyme A Hydrolase; E.C. 3.1.2.4; EC 3.1.2.4; β-Hydroxyisobutyryl-CoA Hydrolase; β-Hydroxyisobutyryl-coenzyme A Hydrola |
Origin of Product |
United States |
Metabolic Pathways Involving 3 Hydroxyisobutyryl Coenzyme a
Valine Catabolism and the Central Role of 3-Hydroxyisobutyryl Coenzyme A
3-Hydroxyisobutyryl Coenzyme A (3-HIBYL-CoA) is a key intermediate in the mitochondrial catabolism of the branched-chain amino acid (BCAA) valine. nih.govnih.gov The breakdown of valine, an essential amino acid obtained from protein-containing foods, converges on the production of propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov The pathway involves a series of enzymatic reactions, with 3-HIBYL-CoA positioned at a critical juncture. nih.gov
The initial steps of valine catabolism involve its transamination to α-ketoisovalerate, followed by oxidative decarboxylation to form isobutyryl-CoA. nih.gov Subsequent reactions lead to the formation of methacrylyl-CoA. nih.gov It is at this point that 3-HIBYL-CoA enters the pathway.
The formation of 3-HIBYL-CoA occurs through the hydration of methacrylyl-CoA. This reaction is catalyzed by the enzyme enoyl-CoA hydratase, also known as crotonase. nih.gov This enzyme facilitates the addition of a water molecule across the double bond of methacrylyl-CoA, resulting in the formation of 3-HIBYL-CoA. This hydration step is a reversible reaction. nih.govgoogle.com
Following its generation, 3-HIBYL-CoA is further metabolized in two subsequent steps to ultimately yield propionyl-CoA. The first of these steps is the hydrolysis of 3-HIBYL-CoA to 3-hydroxyisobutyrate (B1249102) and Coenzyme A (CoA). nih.gov This reaction is catalyzed by the mitochondrial enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH). nih.govresearchgate.net The action of HIBCH is considered a critical step in the valine catabolism pathway. researchgate.net
The resulting 3-hydroxyisobutyrate is then oxidized to methylmalonate semialdehyde by the enzyme 3-hydroxyisobutyrate dehydrogenase. researchgate.net Finally, methylmalonate semialdehyde is converted to propionyl-CoA by methylmalonate-semialdehyde dehydrogenase. reactome.org This propionyl-CoA can then be converted to succinyl-CoA and enter the TCA cycle for energy production. researchgate.net
Interconnections with Other Branched-Chain Amino Acid Catabolic Pathways
The catabolism of the three BCAAs—valine, leucine (B10760876), and isoleucine—shares the first two enzymatic steps, catalyzed by branched-chain aminotransferase (BCAT) and the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.govroyalsocietypublishing.org After these initial common steps, the pathways diverge. royalsocietypublishing.org While 3-HIBYL-CoA is specific to the valine degradation pathway, the end products of all three BCAA catabolic pathways ultimately feed into central metabolic routes. nih.gov
The breakdown of leucine yields acetyl-CoA and acetoacetate, while isoleucine catabolism produces acetyl-CoA and propionyl-CoA. nih.gov Valine catabolism, as discussed, generates propionyl-CoA. nih.gov Therefore, the metabolism of isoleucine and valine converges at the point of propionyl-CoA production. nih.gov This interconnection highlights the integrated nature of amino acid catabolism and its contribution to cellular energy metabolism.
Role of 3-Hydroxyisobutyryl Coenzyme A in Propionyl Coenzyme A Metabolism
As a direct precursor to propionyl-CoA in the valine catabolic pathway, 3-HIBYL-CoA plays a significant role in propionyl-CoA metabolism. Propionyl-CoA is a key metabolic intermediate derived from several sources, including the catabolism of odd-chain fatty acids, cholesterol, and the amino acids methionine, threonine, isoleucine, and valine. nih.gov
The propionyl-CoA generated from the breakdown of 3-HIBYL-CoA (via 3-hydroxyisobutyrate and methylmalonate semialdehyde) is subsequently carboxylated by propionyl-CoA carboxylase to form methylmalonyl-CoA. wikipedia.orgutah.edu Methylmalonyl-CoA is then converted to succinyl-CoA, an intermediate of the TCA cycle. utah.edu Thus, the catabolism of valine, through 3-HIBYL-CoA, contributes to the pool of TCA cycle intermediates, which is essential for cellular energy production and various biosynthetic processes. The enzyme 3-hydroxyisobutyryl-CoA hydrolase also exhibits activity towards 3-hydroxypropionyl-CoA, indicating a role in a secondary pathway of propionate (B1217596) metabolism. nih.govwikipedia.org
Comparative Metabolism of 3-Hydroxyisobutyryl Coenzyme A Across Organisms
The fundamental pathway of valine catabolism, including the involvement of 3-HIBYL-CoA, is conserved across a wide range of organisms, from bacteria to humans. However, variations and specific roles of this metabolic route can be observed.
In the diatom Phaeodactylum tricornutum, the enzyme 3-hydroxyisobutyryl-CoA hydrolase is involved in isoleucine catabolism and influences the accumulation of triacylglycerol. royalsocietypublishing.orgnih.gov Overexpression of this enzyme leads to increased degradation of isoleucine and enhanced triacylglycerol content. royalsocietypublishing.org
In prokaryotes, the metabolism of 3-HIBYL-CoA is also primarily linked to valine degradation. nih.gov For instance, in the nitrogen-fixing bacterium Sinorhizobium meliloti, a putative 3-hydroxyisobutyryl-CoA hydrolase is essential for efficient symbiotic nitrogen fixation. nih.gov This suggests that proper valine catabolism and the prevention of toxic intermediate accumulation are crucial for the symbiotic relationship between the bacteria and their plant hosts. nih.gov
Prokaryotes exhibit diverse metabolic capabilities, and the intermediates of pathways like valine catabolism can be utilized in various ways depending on the organism and its environmental conditions. khanacademy.org For example, some bacteria can utilize propionyl-CoA, derived from pathways involving 3-HIBYL-CoA, for the synthesis of complex molecules or as a carbon source.
Eukaryotic Metabolic Routes (e.g., mammalian, plant, fungal)
3-Hydroxyisobutyryl-CoA is a key intermediate in the catabolism of the branched-chain amino acid (BCAA) valine in eukaryotes. While the core pathway is conserved, there are notable differences in its metabolic context across mammals, plants, and fungi.
Mammalian Metabolism:
In mammals, the breakdown of valine occurs within the mitochondria of various tissues, including skeletal muscle, liver, kidney, heart, brain, and adipose tissue. uni-duesseldorf.de The process begins with the transamination of valine to α-ketoisovalerate, followed by oxidative decarboxylation to form isobutyryl-CoA. nih.govfrontiersin.org Isobutyryl-CoA then undergoes dehydrogenation to methacrylyl-CoA, which is subsequently hydrated by enoyl-CoA hydratase to form 3-hydroxyisobutyryl-CoA. nih.gov
The final step in this segment of the pathway is the hydrolysis of 3-hydroxyisobutyryl-CoA by the enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH). researchgate.netroyalsocietypublishing.org This reaction yields 3-hydroxyisobutyrate and free coenzyme A (CoA). researchgate.netwikipedia.org The resulting 3-hydroxyisobutyrate can then be further metabolized to propionyl-CoA, which can enter the citric acid cycle. nih.gov The hydrolysis of 3-hydroxyisobutyryl-CoA is a critical step, as the accumulation of its upstream precursor, methacrylyl-CoA, can be toxic to mitochondria. nih.govresearchgate.net
Deficiencies in the HIBCH enzyme lead to a rare inherited metabolic disorder known as 3-hydroxyisobutyryl-CoA hydrolase deficiency, characterized by the buildup of toxic metabolites and neurological symptoms. nih.govresearchgate.netnih.gov
Plant Metabolism:
In plants, the metabolism of branched-chain amino acids, including valine and isoleucine, also involves 3-hydroxyisobutyryl-CoA. However, the subcellular localization and the broader metabolic network can differ from mammals. Plants possess genes encoding HIBCH, with isoforms predicted to be in both mitochondria and peroxisomes. nih.govroyalsocietypublishing.org
The catabolism of valine and isoleucine in plants can lead to the formation of propionyl-CoA. nih.gov Unlike mammals, many photosynthetic organisms, including the diatom Phaeodactylum tricornutum, appear to lack the enzyme methylmalonyl-CoA epimerase, which is necessary for the conversion of (S)-methylmalonyl-CoA (from isoleucine and valine catabolism) to (R)-methylmalonyl-CoA and subsequently to succinyl-CoA for entry into the citric acid cycle. nih.gov Instead, plants and some fungi are believed to utilize a modified β-oxidation pathway located in the peroxisomes to degrade propionyl-CoA. nih.govresearchgate.netroyalsocietypublishing.org In this context, HIBCH plays a role in the breakdown of intermediates. nih.gov
For instance, in Arabidopsis thaliana, a mutation in a peroxisomal HIBCH homolog, CHY1, leads to increased sensitivity to the toxic effects of excess propionate and isobutyrate, highlighting the importance of this enzyme in peroxisomal metabolism. nih.govroyalsocietypublishing.orgresearchgate.net In the diatom Phaeodactylum tricornutum, overexpression of HIBCH has been shown to accelerate isoleucine degradation and increase the accumulation of triacylglycerol (TAG), a form of stored fat. nih.gov
Fungal Metabolism:
Similar to plants, fungi also catabolize branched-chain amino acids. In the fungus Aspergillus nidulans, valine is broken down to isobutyryl-CoA, which is then converted to 3-hydroxyisobutyryl-CoA by acyl-CoA dehydrogenase and enoyl-CoA hydratase. nih.gov Subsequently, the CoA is released to form 3-hydroxyisobutyrate, which is further metabolized to propionyl-CoA. nih.gov This propionyl-CoA can then be utilized for energy via the methylcitric acid cycle. nih.gov
The degradation of isoleucine in fungi also generates propionyl-CoA, which can be metabolized through a modified β-oxidation pathway, where HIBCH is thought to play a role. nih.gov The regulation of BCAA catabolism in fungi can be complex and may vary between different species. researchgate.net
Table 1: Key Enzymes and Intermediates in Eukaryotic 3-Hydroxyisobutyryl-CoA Metabolism
| Compound/Enzyme | Role in Mammals | Role in Plants | Role in Fungi |
| Valine | Precursor to 3-Hydroxyisobutyryl-CoA | Precursor to 3-Hydroxyisobutyryl-CoA | Precursor to 3-Hydroxyisobutyryl-CoA |
| Isoleucine | Catabolism generates propionyl-CoA | Catabolism generates propionyl-CoA, which enters a modified β-oxidation pathway involving HIBCH | Catabolism generates propionyl-CoA, which can be metabolized via a modified β-oxidation pathway |
| Isobutyryl-CoA | Intermediate in valine catabolism | Intermediate in valine catabolism | Intermediate in valine catabolism |
| Methacrylyl-CoA | Immediate precursor to 3-Hydroxyisobutyryl-CoA; potentially toxic | Intermediate in valine catabolism | Intermediate in valine catabolism |
| 3-Hydroxyisobutyryl-CoA | Hydrolyzed to 3-hydroxyisobutyrate | Intermediate in BCAA catabolism; metabolized in mitochondria and peroxisomes | Intermediate in BCAA catabolism |
| 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) | Mitochondrial enzyme that hydrolyzes 3-Hydroxyisobutyryl-CoA | Exists in both mitochondrial and peroxisomal isoforms; involved in propionyl-CoA metabolism | Involved in the catabolism of valine and potentially isoleucine |
| 3-Hydroxyisobutyrate | Product of 3-Hydroxyisobutyryl-CoA hydrolysis; further metabolized | Product of 3-Hydroxyisobutyryl-CoA hydrolysis | Product of 3-Hydroxyisobutyryl-CoA hydrolysis |
| Propionyl-CoA | End product of this segment of valine catabolism | Can be metabolized via a modified β-oxidation pathway in peroxisomes | Can be metabolized via the methylcitric acid cycle or a modified β-oxidation pathway |
Links to Lipid Metabolism and Energy Homeostasis
Influence on Lipid Metabolism:
The catabolism of valine, leading to the formation of 3-hydroxyisobutyryl-CoA, is intricately linked to lipid synthesis. The breakdown of branched-chain amino acids can provide precursors for the synthesis of lipids, as their catabolic pathways ultimately generate propionyl-CoA and/or acetyl-CoA. uni-duesseldorf.de
Studies have shown that 3-HIB, the product of HIBCH activity, can act as a signaling molecule that influences fatty acid metabolism. researchgate.netenergy.gov In human adipocytes, 3-HIB has been found to promote the uptake of exogenous fatty acids, thereby increasing the substrate availability for the synthesis of triglycerides. energy.gov Conversely, inhibiting the synthesis of 3-HIB by silencing the HIBCH gene leads to a significant reduction in cellular triglyceride synthesis. researchgate.net
In mouse skeletal muscle cells, knocking out the HIBCH gene has been shown to inhibit the transport of fatty acids. researchgate.net This suggests that the flux through the HIBCH-catalyzed step is important for maintaining normal fatty acid transport and subsequent lipid metabolism. Furthermore, in the diatom Phaeodactylum tricornutum, overexpression of HIBCH enhances the degradation of isoleucine and leads to an increase in the accumulation of triacylglycerol (TAG), a major form of energy storage in the form of fat. nih.gov
Role in Energy Homeostasis:
The metabolism of 3-hydroxyisobutyryl-CoA is also connected to cellular energy homeostasis. The catabolism of BCAAs, including valine, can serve as an energy source, particularly in tissues like skeletal muscle during periods of exercise or fasting. nih.gov The propionyl-CoA produced from valine catabolism can be converted to succinyl-CoA, an intermediate of the citric acid cycle, thereby contributing to cellular energy production. nih.gov
Recent research has highlighted a link between elevated levels of 3-HIB and insulin (B600854) resistance, a condition central to metabolic disorders like type 2 diabetes. nih.gov This suggests that dysregulation of the valine catabolic pathway, and specifically the metabolism of 3-hydroxyisobutyryl-CoA, can impact systemic energy balance.
In hepatocytes, the knockdown of HIBCH has been shown to increase cellular respiration and decrease the production of reactive oxygen species (ROS). nih.gov Conversely, supplementing hepatocytes with 3-HIB can also increase cellular respiration and ROS generation. nih.gov This indicates that the HIBCH pathway can modulate mitochondrial function and energy expenditure. The accumulation of toxic upstream metabolites due to HIBCH deficiency can impair mitochondrial function and reduce ATP production, further underscoring the importance of this pathway in maintaining cellular energy homeostasis. nih.gov
Table 2: Research Findings on the Role of the 3-Hydroxyisobutyryl-CoA Pathway in Lipid Metabolism and Energy Homeostasis
| Finding | Organism/Cell Type | Implication for Lipid Metabolism/Energy Homeostasis |
| Overexpression of HIBCH increases triacylglycerol (TAG) accumulation. | Phaeodactylum tricornutum (diatom) | Suggests a role for the HIBCH pathway in promoting fat storage. |
| Silencing the HIBCH gene reduces triglyceride synthesis. | Porcine mammary gland epithelial cells | Indicates that 3-HIB, the product of HIBCH, is a key metabolite in regulating cellular lipid metabolism. |
| Knockout of the HIBCH gene inhibits fatty acid transport. | Mouse skeletal muscle cells | Highlights the importance of the HIBCH pathway in facilitating the uptake of fatty acids for metabolism or storage. |
| 3-HIB promotes the uptake of exogenous fatty acids. | Human adipocytes | Suggests that 3-HIB acts as a signaling molecule to increase substrate availability for triglyceride synthesis. |
| Elevated levels of 3-HIB are associated with insulin resistance. | Humans | Links dysregulation of the valine catabolic pathway to systemic metabolic disorders. |
| Knockdown of HIBCH increases cellular respiration. | Human hepatocytes | Indicates a role for the HIBCH pathway in modulating mitochondrial energy expenditure. |
| HIBCH deficiency leads to mitochondrial dysfunction and reduced ATP production. | Humans | Demonstrates the critical role of this pathway in maintaining cellular energy balance. |
Enzymology and Biochemical Mechanisms of 3 Hydroxyisobutyryl Coenzyme a Transforming Enzymes
3-Hydroxyisobutyryl Coenzyme A Hydrolase (HIBCH)
3-Hydroxyisobutyryl-CoA hydrolase (HIBCH), with the systematic name 3-hydroxy-2-methylpropanoyl-CoA hydrolase, is a mitochondrial enzyme that catalyzes the fifth step in the valine catabolic pathway. nih.govmdpi.com It belongs to the hydrolase family, specifically acting on thioester bonds. The enzyme plays a crucial role in preventing the accumulation of toxic metabolites by cleaving the thioester bond of 3-hydroxyisobutyryl-CoA. mdpi.com The gene encoding the human HIBCH enzyme is located on chromosome 2q32.2. nih.govyoutube.com
The function of HIBCH is defined by its specific catalytic action and its ability to act on a limited range of substrates.
The primary reaction catalyzed by HIBCH is the hydrolysis of 3-hydroxy-2-methylpropanoyl-CoA (3-hydroxyisobutyryl-CoA) and water to produce 3-hydroxy-2-methylpropanoate (3-hydroxyisobutyrate) and Coenzyme A (CoA). koreascience.kr The catalytic mechanism involves a multi-step process within the enzyme's active site. koreascience.kr
The proposed mechanism proceeds as follows:
Nucleophilic Attack : A glutamate (B1630785) residue, Glu169, acts as a nucleophile, attacking the carboxylate group of the substrate. This initial step is facilitated by an oxyanion hole formed by the peptide nitrogens of Glycine 98 (Gly98) and Glycine 146 (Gly146), which stabilizes the thioester oxygen atom. koreascience.kr
Formation of Anhydride (B1165640) Intermediate : The nucleophilic attack leads to the formation of a covalent anhydride intermediate. koreascience.kr
CoA Elimination : The intermediate undergoes an internal elimination, resulting in the release of Coenzyme A. koreascience.kr
Water Activation and Attack : A water molecule, activated by an aspartate residue (Asp177A), attacks the carbonyl carbon of the enzyme-substrate intermediate. koreascience.kr
Product Release : This final step involves an internal elimination that liberates the catalytic Glu169 residue and releases the final product, 3-hydroxy-2-methylpropanoate. koreascience.kr
This precise mechanism ensures the efficient conversion of 3-hydroxyisobutyryl-CoA, a key step in valine metabolism. youtube.com
While HIBCH's primary substrate is 3-hydroxyisobutyryl-CoA, it also demonstrates activity towards other molecules. Notably, the enzyme is responsible for the hydrolysis of beta-hydroxypropionyl-CoA, which is an intermediate in a secondary pathway of propionate (B1217596) metabolism. nih.govwikipedia.orgebi.ac.ukwikipedia.orgnih.gov This gives HIBCH a dual role in both valine and propionate metabolic pathways. nih.gov Additionally, research indicates that HIBCH exhibits high activity toward isobutyryl-CoA. koreascience.krlublin.plteachmephysiology.com
The efficiency of an enzyme is described by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). teachmephysiology.comlibretexts.org Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity. libretexts.orglibretexts.orgnih.gov Vmax signifies the maximum rate of the reaction when the enzyme is saturated with the substrate. libretexts.org
| HIBCH Mutation | Residual Enzyme Activity (% of Wild-Type) |
|---|---|
| p.K74Lfs*13 | 0% |
| p.G317E | ~3% |
| p.A96D | 22% |
| p.Y122C | 55% |
The human HIBCH enzyme is a protein comprised of 386 amino acids with a molecular weight of approximately 43 kDa. nih.gov Structurally, HIBCH belongs to the crotonase superfamily, which is a group of enzymes involved in the metabolism of fatty acids and amino acids. koreascience.kr Its amino acid sequence shows significant homology to the enoyl-CoA hydratase/isomerase enzyme family. wikipedia.org
Catalytic Mechanism and Substrate Specificity of HIBCH
Enzymes Preceding 3-Hydroxyisobutyryl Coenzyme A Formation (e.g., Methylacrylyl Coenzyme A Hydratase)
In the valine catabolic pathway, the immediate precursor to 3-hydroxyisobutyryl-CoA is methacrylyl-CoA. youtube.com The formation of 3-hydroxyisobutyryl-CoA is catalyzed by the enzyme enoyl-CoA hydratase , also known as crotonase. Specifically, the enzyme responsible for this hydration reaction is methylacrylyl-CoA hydratase . ebi.ac.uk
This enzyme catalyzes the addition of a water molecule across the double bond of methacrylyl-CoA to form (S)-3-hydroxyisobutyryl-CoA. This hydration step is essential for preparing the molecule for the subsequent hydrolysis by HIBCH. Methylacrylyl-CoA hydratase is a member of the enoyl-CoA hydratase/isomerase superfamily, sharing structural and functional similarities with other members of this family, including HIBCH itself. wikipedia.org The accumulation of the substrate for this enzyme, methacrylyl-CoA, is considered toxic, highlighting the importance of both methylacrylyl-CoA hydratase and HIBCH in the detoxification process during valine metabolism. ebi.ac.uk
Enzymes Utilizing 3-Hydroxyisobutyryl Coenzyme A (e.g., 3-Hydroxyisobutyryl Coenzyme A Dehydrogenase)
Two primary enzymes are responsible for the transformation of 3-Hydroxyisobutyryl CoA. These are 3-Hydroxyisobutyryl-CoA hydrolase and 3-hydroxyacyl-CoA dehydrogenase, each catalyzing a distinct reaction.
3-Hydroxyisobutyryl-CoA hydrolase (HIBCH) belongs to the family of hydrolases, specifically those acting on thioester bonds. wikipedia.org This mitochondrial enzyme catalyzes the hydrolysis of 3-hydroxyisobutyryl-CoA to 3-hydroxyisobutyrate (B1249102) and Coenzyme A. sinobiological.com HIBCH plays a critical role in the valine catabolic pathway and is also involved in the degradation of leucine (B10760876) and isoleucine. wikipedia.org The enzyme is highly expressed in the liver and kidney. sinobiological.com
3-Hydroxyacyl-CoA dehydrogenase (HADH) is an enzyme that participates in multiple metabolic pathways, including the degradation of valine, leucine, and isoleucine, as well as fatty acid metabolism. wikipedia.org This enzyme catalyzes the NAD+-dependent oxidation of 3-hydroxyacyl-CoA esters to their corresponding 3-ketoacyl-CoA derivatives. In the context of valine catabolism, it acts on 3-hydroxyisobutyryl-CoA.
| Enzyme | EC Number | Catalyzed Reaction | Metabolic Pathway(s) |
| 3-Hydroxyisobutyryl-CoA hydrolase (HIBCH) | 3.1.2.4 | 3-Hydroxyisobutyryl-CoA + H₂O → 3-Hydroxyisobutyrate + CoA | Valine, Leucine, and Isoleucine degradation; β-alanine metabolism; Propanoate metabolism wikipedia.org |
| 3-Hydroxyacyl-CoA dehydrogenase (HADH) | 1.1.1.35 | (S)-3-hydroxyacyl-CoA + NAD⁺ ⇌ 3-oxoacyl-CoA + NADH + H⁺ | Valine, Leucine, and Isoleucine degradation; Fatty acid metabolism; Lysine degradation; Tryptophan metabolism wikipedia.org |
Regulatory Mechanisms of Enzymes in 3-Hydroxyisobutyryl Coenzyme A Metabolism
The catalytic activities of the enzymes involved in this compound metabolism are tightly regulated to ensure proper metabolic flow and prevent the accumulation of potentially toxic intermediates. This regulation occurs at multiple levels, including allosteric control, post-translational modifications, and transcriptional and translational control.
Allosteric regulation is a key mechanism for the rapid control of metabolic pathways, where the binding of a regulatory molecule to a site other than the active site modulates the enzyme's activity. In the context of branched-chain amino acid (BCAA) catabolism, feedback inhibition is a well-established regulatory principle. pressbooks.pubresearchgate.netlibretexts.org Downstream products of a pathway can act as allosteric inhibitors of enzymes earlier in the sequence, thus ensuring that the rate of the pathway is adjusted to the cell's needs. pressbooks.publibretexts.org
For instance, in the broader BCAA metabolic pathway, high concentrations of valine have been shown to exert feedback inhibition on acetohydroxyacid synthase (AHAS), an enzyme upstream of 3-HIBYL-CoA formation. nih.gov While direct allosteric regulation of HIBCH or 3-hydroxyacyl-CoA dehydrogenase by specific metabolites in the valine pathway has not been extensively detailed, it is a plausible mechanism for fine-tuning their activity in response to changing cellular concentrations of substrates and products. The production of both amino acids and nucleotides is often controlled through such feedback inhibition mechanisms. pressbooks.publibretexts.org
Post-translational modifications (PTMs) are covalent alterations to proteins that occur after their synthesis and can significantly impact their activity, localization, and stability. thermofisher.com Common PTMs include phosphorylation, acetylation, and ubiquitination. thermofisher.comresearchgate.net
While specific PTMs for 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) are not extensively documented in the current literature, 3-hydroxyacyl-CoA dehydrogenase (HADH) is known to be subject to regulation by acetylation. Research has shown that the acetylation status of HADH can influence its enzymatic activity. portlandpress.com Specifically, the mitochondrial deacetylase SIRT3 can modulate the acetylation of HADH, thereby affecting the rate of fatty acid β-oxidation. portlandpress.com This suggests that similar covalent modifications could play a role in regulating the activity of HADH in the context of valine catabolism.
Phosphorylation is another common PTM that regulates enzyme activity. libretexts.org While direct evidence for the phosphorylation of HIBCH or the specific HADH involved in valine metabolism is limited, it remains a potential regulatory mechanism given its widespread use in controlling metabolic enzymes.
The expression levels of the enzymes involved in this compound metabolism are controlled at the transcriptional and translational levels, ensuring that the appropriate amount of enzyme is produced in response to cellular needs.
The expression of the HIBCH gene, which encodes for 3-hydroxyisobutyryl-CoA hydrolase, is regulated by a variety of transcription factors. genecards.org Analysis of the HIBCH gene promoter has identified binding sites for numerous transcription factors, suggesting a complex regulatory network. genecards.org Mutations in the HIBCH gene can lead to 3-hydroxyisobutyryl-CoA hydrolase deficiency, a rare autosomal recessive disorder. rarediseases.org
Transcriptional regulation is a fundamental mechanism for controlling gene expression and is influenced by various cellular signals and environmental cues. mdpi.com For example, hypoxia-inducible factors (HIFs) are transcription factors that regulate the expression of hundreds of genes in response to low oxygen levels. mdpi.com While a direct link between HIFs and the regulation of HIBCH or HADH in the context of valine metabolism is not yet established, it highlights the intricate transcriptional control that metabolic enzymes are subjected to.
Translational control, which modulates the rate of protein synthesis from mRNA, provides another layer of regulation. This allows for rapid adjustments in enzyme levels without the need for changes in gene transcription. The efficiency of translation can be influenced by features of the mRNA molecule itself and by the availability of the translational machinery.
Genetic and Molecular Biological Aspects of 3 Hydroxyisobutyryl Coenzyme a Metabolism
Genes Encoding Enzymes of 3-Hydroxyisobutyryl Coenzyme A Pathway (e.g., HIBCH gene)
The primary enzyme responsible for the hydrolysis of 3-HIByl-CoA is 3-hydroxyisobutyryl-CoA hydrolase. This enzyme is encoded by the HIBCH gene, which is the central focus of genetic studies related to this metabolic pathway. rarediseases.orgmendelian.co Mutations in the HIBCH gene are the cause of 3-hydroxyisobutyryl-CoA hydrolase deficiency, a rare autosomal recessive disorder of valine metabolism. rarediseases.orgnih.govnih.govuniprot.org This condition can lead to severe neurodegeneration, developmental delay, and Leigh-like syndrome. rarediseases.orgnih.govnih.gov
The human HIBCH gene is located on the minus strand of chromosome 2 at the cytogenetic band 2q32.2. genecards.orgnih.gov Based on the GRCh38/hg38 assembly, it spans a genomic region of 154,459 bases. genecards.org The gene is composed of 17 exons, which are transcribed and spliced to form the mature messenger RNA (mRNA). nih.gov The process of alternative splicing can result in multiple transcript variants from this single gene, which may encode different protein isoforms. genecards.orgresearchgate.netnih.gov This structural complexity allows for potential diversity in the gene's regulation and function.
Table 1: Genomic Details of the Human HIBCH Gene
| Attribute | Detail |
|---|---|
| Gene Symbol | HIBCH |
| Full Name | 3-Hydroxyisobutyryl-CoA Hydrolase |
| Chromosomal Location | 2q32.2 |
| Genomic Coordinates (GRCh38/hg38) | chr2:190,189,735-190,344,193 |
| Size | 154,459 bases |
| Orientation | Minus strand |
| Number of Exons | 17 nih.gov |
The expression of the HIBCH gene is controlled by a promoter region located upstream of the coding sequence. youtube.com This region contains binding sites for various transcription factors that regulate the initiation of transcription. Analysis of the HIBCH gene promoter has identified potential binding sites for several transcription factors, including FOXI1, HFH-3, HOXA9, HOXA9B, Meis-1, and Meis-1b. genecards.org These factors can enhance or suppress gene expression in response to different cellular signals and metabolic states. The coordinated action of these regulatory proteins ensures that the production of the HIBCH enzyme is aligned with the metabolic needs of the cell.
The broader regulation of gene transcription involves complex interactions with chromatin structure. semanticscholar.org Epigenetic modifications, such as histone acetylation and DNA methylation, can alter the accessibility of the gene to the transcriptional machinery. semanticscholar.orgmdpi.com For instance, histone acetylation generally leads to a more open chromatin structure, facilitating gene transcription, while DNA methylation is often associated with gene silencing. semanticscholar.org While the specific epigenetic regulation of HIBCH is not fully detailed, these general mechanisms are fundamental to controlling its expression. semanticscholar.orgmdpi.com
Genetic Polymorphisms and Variations Affecting 3-Hydroxyisobutyryl Coenzyme A Metabolism
A variety of mutations and polymorphisms within the HIBCH gene have been identified, many of which have significant clinical consequences. These genetic variations can range from single nucleotide polymorphisms (SNPs) to more substantial deletions or insertions. Pathogenic variants in the HIBCH gene are known to cause 3-hydroxyisobutyryl-CoA hydrolase deficiency, an autosomal recessive disorder. nih.govresearchgate.net
Mutations can occur throughout the gene, including missense, nonsense, splicing, and frameshift mutations, which have been found in various exons such as 4, 7, 9, 12, and 13. nih.govfrontiersin.org The clinical presentation of individuals with HIBCH mutations can be diverse, ranging from severe infantile-onset neurodegeneration to milder phenotypes that allow for survival into adulthood. nih.govfrontiersin.org The severity of the disease often correlates with the residual activity of the HIBCH enzyme. For example, a study of different mutations found that the resulting enzyme activities ranged from 0% to 55% of the wild-type activity, which was linked to the severity of the clinical outcome. nih.gov
Table 2: Selected Genetic Variations in the HIBCH Gene and Their Clinical Significance
| Variant | Type | Location | Associated Phenotype | Reference |
|---|---|---|---|---|
| c.287C > A (p.A96D) | Missense | Exon 4 | HIBCH deficiency, Leigh-like disease, ketoacidosis nih.gov | nih.gov |
| c.950G > A (p.Gly317Glu) | Missense | - | Infantile-onset neurodegeneration, Leigh-like disease researchgate.net | researchgate.net |
| p.K74Lfs*13 | Frameshift | - | HIBCH deficiency with congenital anomalies nih.gov | nih.gov |
| c.556C>G (p.R186G) | Missense | - | Severe HIBCH deficiency nih.gov | nih.gov |
Gene Editing and Knockout Models for Studying 3-Hydroxyisobutyryl Coenzyme A Metabolism
The development of gene-editing technologies, particularly the CRISPR/Cas9 system, has provided powerful tools for creating cellular and animal models to study genetic diseases. nih.govnbscience.comnih.gov These models are invaluable for investigating the function of genes like HIBCH and the pathological mechanisms of related disorders. endocrine-abstracts.org
A Hibch knockout mouse model has been generated using CRISPR/Cas technology. tsinghua-gd.org Such models are created by designing a guide RNA (gRNA) that directs the Cas9 nuclease to a specific site in the gene, inducing a double-strand break. nih.govscitechdaily.com The cell's natural repair mechanisms often result in small insertions or deletions that can disrupt the gene's function, effectively "knocking out" the gene. nih.gov
These knockout models allow researchers to study the consequences of HIBCH deficiency in a living organism, from the biochemical accumulation of metabolites to the resulting physiological and neurological symptoms. tsinghua-gd.org For instance, in vitro studies using CRISPR-based knockdown in animal models or patient-derived neurons can help establish a causal link between a specific mutation and the disease phenotype. nih.gov These models are also crucial for testing potential therapeutic strategies. nih.govendocrine-abstracts.org
Orthologs and Homologs of HIBCH Across Species
The HIBCH gene is highly conserved across a wide range of species, indicating its fundamental importance in metabolism. sinobiological.com Orthologs of the human HIBCH gene have been identified in numerous organisms, including other mammals, birds, fish, insects, and even plants and fungi. sinobiological.com
Orthologs are genes in different species that evolved from a common ancestral gene through speciation. genenames.org The presence of HIBCH orthologs in species such as the chimpanzee, Rhesus monkey, dog, cow, mouse, and rat highlights the conserved nature of the valine catabolism pathway among mammals. sinobiological.comgenenames.org The gene is also conserved in chicken, zebrafish, fruit fly, and the nematode C. elegans. sinobiological.com
The study of these orthologs provides insights into the evolution of the gene and its function. By comparing the gene sequences and the protein structures across different species, scientists can identify critical regions of the enzyme that are essential for its catalytic activity. This comparative genomics approach is also valuable for developing and validating animal models of HIBCH deficiency.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| 3-Hydroxyisobutyryl Coenzyme A (3-HIByl-CoA) |
| Valine |
| 3-hydroxyisobutyrate (B1249102) |
| 3-hydroxypropionyl-CoA |
| Methacrylyl-CoA |
Pathophysiological Implications of Dysregulated 3 Hydroxyisobutyryl Coenzyme a Metabolism Non Clinical Focus
Inborn Errors of Metabolism Affecting Valine Catabolism
Inborn errors of metabolism are genetic disorders that disrupt metabolic pathways. Within the catabolism of the branched-chain amino acid valine, several enzymatic defects can occur, leading to the accumulation of toxic intermediates. One such critical enzyme is 3-hydroxyisobutyryl-CoA hydrolase.
3-Hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency is a rare autosomal recessive disorder that obstructs the fifth step in the valine degradation pathway. nih.govnih.govkarger.com This enzymatic block prevents the conversion of HIB-CoA to 3-hydroxyisobutyrate (B1249102). nih.govnih.gov Experimental models, including patient-derived cells, have been instrumental in elucidating the molecular and biochemical ramifications of this deficiency.
A primary consequence of HIBCH deficiency is the upstream accumulation of HIB-CoA. nih.gov Due to the reversible nature of the preceding enzymatic step catalyzed by enoyl-CoA hydratase, short chain (ECHS1), this accumulation drives the conversion of HIB-CoA back to methacrylyl-CoA. nih.gov The subsequent buildup of methacrylyl-CoA is considered a key contributor to the cellular pathology observed in HIBCH deficiency. karger.comnih.gov
Biochemical analyses of experimental models have revealed a pattern of secondary mitochondrial dysfunction. karger.com This is characterized by combined deficiencies of multiple respiratory chain enzyme complexes and the pyruvate (B1213749) dehydrogenase complex (PDHc). nih.gov The accumulation of toxic metabolites is thought to directly impair the function of these essential components of cellular energy metabolism. nih.govnih.gov This impairment leads to a cellular energy deficit, forcing a switch to glycolysis for ATP production and resulting in elevated lactate (B86563) levels, a common finding in affected individuals. nih.govnih.gov
Molecular studies have correlated the severity of the HIBCH mutation with the residual enzyme activity and the clinical phenotype. nih.govnih.gov For instance, mutations that lead to a complete loss of enzyme function are associated with more severe outcomes in patients. nih.gov Transfection studies using expression vectors with different HIBCH mutations in cell lines like HEK293 have demonstrated a direct relationship between the specific mutation, the resulting residual enzyme activity, and the potential severity of the disease. nih.gov
| Experimental Model | Key Molecular Findings | Key Biochemical Findings |
| Patient-derived fibroblasts/lymphoblasts | Identification of specific HIBCH gene mutations. | Reduced HIBCH enzyme activity; accumulation of HIB-CoA and methacrylyl-CoA; secondary deficiencies of respiratory chain complexes and PDHc; increased lactate production. |
| HEK293 cells with HIBCH mutations | Correlation between mutation type and residual HIBCH enzyme activity. | Variable levels of HIBCH activity depending on the expressed mutant protein. |
The accumulation of methacrylyl-CoA is a central event in the pathophysiology of HIBCH deficiency. karger.comnih.gov Methacrylyl-CoA is a highly reactive Michael acceptor, meaning it can readily react with nucleophiles such as the thiol groups (-SH) of cysteine residues in proteins and other essential molecules. karger.comnih.gov
This reactivity has several detrimental consequences within the mitochondria:
Enzyme Inactivation: Methacrylyl-CoA can form covalent adducts with essential cysteine residues in various mitochondrial enzymes, including those of the respiratory chain and the pyruvate dehydrogenase complex. nih.govnih.gov This adduction can lead to irreversible inactivation of these enzymes, contributing to the observed secondary mitochondrial dysfunction. nih.gov
Depletion of Protective Thiols: The reaction of methacrylyl-CoA with free thiol-containing molecules, such as glutathione (B108866) (GSH) and coenzyme A (CoA), depletes the mitochondrial pools of these critical compounds. karger.comnih.gov Glutathione is a major cellular antioxidant, and its depletion can lead to increased oxidative stress. Coenzyme A is essential for numerous metabolic reactions, including the Krebs cycle and fatty acid oxidation, and its sequestration can further cripple cellular metabolism. nih.govnih.gov
Formation of Aberrant Metabolites: The conjugation of methacrylyl-CoA with cysteine and cysteamine (B1669678) leads to the formation and excretion of specific biomarkers, such as S-(2-carboxypropyl)cysteine (SCPC) and S-(2-carboxypropyl)cysteamine (SCPCM). frontiersin.orgnih.gov
The accumulation of another reactive metabolite, acryloyl-CoA, has also been implicated in related disorders of valine metabolism like ECHS1 deficiency and may also play a role in the pathology of HIBCH deficiency. karger.com
| Toxic Intermediate | Mechanism of Toxicity | Cellular Consequence |
| Methacrylyl-CoA | Reacts with thiol groups of proteins and small molecules. | Inactivation of mitochondrial enzymes (e.g., PDHc, respiratory chain complexes); depletion of glutathione and coenzyme A; increased oxidative stress. |
| Acryloyl-CoA | Similar reactivity to methacrylyl-CoA. | Potential contributor to mitochondrial dysfunction and cellular damage. |
Metabolic Disturbances and 3-Hydroxyisobutyryl Coenzyme A Accumulation
The accumulation of HIB-CoA and its upstream metabolites triggers significant metabolic disturbances. The direct consequence of HIBCH deficiency is the inability to properly catabolize valine, leading to a bottleneck in this pathway. nih.govnih.gov
The resulting impairment of mitochondrial energy metabolism manifests as a shift towards anaerobic glycolysis, leading to lactic acidosis. nih.govnih.gov Furthermore, episodes of ketoacidosis can be a feature, particularly during times of metabolic stress. nih.gov The sequestration of free Coenzyme A by accumulating intermediates can inhibit the Krebs cycle and beta-oxidation of fatty acids, further compromising the cell's ability to generate ATP. nih.gov The elevated levels of HIB-CoA can also lead to the formation of 3-hydroxyisobutyryl-carnitine, which can be detected in acylcarnitine analysis and serves as a diagnostic marker. nih.govnih.gov
Role of 3-Hydroxyisobutyryl Coenzyme A in Cellular Stress Responses
The accumulation of HIB-CoA, and more significantly the highly reactive methacrylyl-CoA, induces a cellular stress response. The depletion of the mitochondrial glutathione pool, a key antioxidant, leads to a state of oxidative stress. nih.govnih.gov This occurs as the cell's ability to neutralize reactive oxygen species (ROS), which are natural byproducts of mitochondrial respiration, is compromised. Increased ROS levels can damage cellular components, including lipids, proteins, and DNA.
The inactivation of mitochondrial enzymes containing iron-sulfur clusters, which are susceptible to oxidative damage, can further exacerbate the mitochondrial dysfunction. nih.gov Cysteine, which is targeted by methacrylyl-CoA, is also a crucial component for the synthesis of these iron-sulfur clusters. nih.gov Therefore, the accumulation of toxic intermediates in HIBCH deficiency initiates a vicious cycle of mitochondrial dysfunction and oxidative stress.
Animal Models for Investigating 3-Hydroxyisobutyryl Coenzyme A-Related Metabolic Disorders
The development of animal models is crucial for a deeper understanding of the pathophysiology of HIB-CoA-related metabolic disorders and for testing potential therapeutic strategies. While specific, genetically engineered animal models for HIBCH deficiency are not extensively described in the reviewed literature, the use of rodent models is common for studying metabolic diseases in general. creative-bioarray.commdpi.com Mouse models, in particular, are valuable due to their genetic tractability and physiological similarities to humans. uniprot.org
For instance, knockout mouse models, where the Hibch gene is inactivated, would be invaluable for recapitulating the disease phenotype and studying the systemic and tissue-specific consequences of the enzymatic defect. Such models would allow for controlled studies on disease progression and the efficacy of interventions.
A comprehensive phenotypic characterization of a putative HIBCH deficiency animal model would be essential. Based on the human phenotype and the known biochemical consequences, it is anticipated that a mouse model with a Hibch gene deletion would exhibit a range of metabolic and neurological abnormalities. nih.gov
Expected phenotypic characteristics would likely include:
Metabolic Phenotype: Elevated levels of 3-hydroxyisobutyryl-carnitine in blood and urine, organic aciduria, lactic acidosis, and potentially episodes of ketoacidosis. Indirect calorimetry might reveal alterations in substrate utilization and energy expenditure.
Neurological Phenotype: Motor deficits, such as ataxia and hypotonia, could be assessed through various behavioral tests. Histopathological examination of the brain would likely reveal neurodegeneration, particularly in the basal ganglia, mirroring the Leigh-like syndrome observed in patients.
Growth and Development: Failure to thrive, reduced body weight, and developmental delays would be expected.
Detailed characterization, similar to that performed for other X-linked metabolic disorders, would involve assessing growth curves, body composition, glucose tolerance, insulin (B600854) sensitivity, and exercise capacity at different ages to understand the progression of the disease. mdpi.commdpi.com
Biochemical Analysis in Animal Models
Dysregulation of 3-hydroxyisobutyryl-CoA (3-HIB-CoA) metabolism has been investigated in various animal models to elucidate its pathophysiological consequences. These studies often involve the genetic manipulation of the enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), which is responsible for the conversion of 3-HIB-CoA to 3-hydroxyisobutyrate (3-HIB).
In rodent models, the manipulation of HIBCH expression has provided significant insights into the role of this metabolic pathway in lipid homeostasis. For instance, in male Wistar rats, inducing hepatic fatty acid oxidation led to a threefold increase in the hepatic expression of HIBCH. researchgate.net This was associated with decreased plasma levels of 3-HIB and an increase in downstream metabolites, suggesting a direct link between hepatic fatty acid flux and the valine degradation pathway where 3-HIB-CoA is an intermediate. researchgate.net
Further studies using hepatocyte models have demonstrated that the overexpression of HIBCH results in increased 3-HIB release and fatty acid uptake. researchgate.net Conversely, the knockdown of HIBCH in these models led to an increase in cellular respiration and a decrease in reactive oxygen species (ROS). researchgate.net These findings highlight a regulatory feedback loop involving the valine/3-HIB pathway that influences hepatic fatty acid metabolism. researchgate.net
Biochemical markers are crucial for assessing the impact of dysregulated 3-HIB-CoA metabolism in these models. One such marker is hydroxy-C4-carnitine, which has been shown to be elevated in the serum of individuals with HIBCH deficiency and can be monitored in animal models to reflect the accumulation of 3-hydroxyisobutyryl-carnitine. nih.govfrontiersin.org The accumulation of upstream metabolites, such as methacrylyl-CoA, is also a key indicator of HIBCH dysfunction. nih.gov It is hypothesized that this highly reactive intermediate can form conjugates with crucial mitochondrial enzymes, leading to cellular damage. nih.gov
The following table summarizes key findings from biochemical analyses in animal and cellular models of dysregulated 3-HIB-CoA metabolism:
| Model System | Intervention | Key Biochemical Findings | Reference |
| Male Wistar Rats | Induced hepatic fatty acid oxidation | Increased hepatic HIBCH expression, decreased plasma 3-HIB. | researchgate.net |
| Human Huh7 Hepatocytes | HIBCH overexpression | Increased 3-HIB release and fatty acid uptake. | researchgate.net |
| Human Huh7 Hepatocytes | HIBCH knockdown | Increased cellular respiration, decreased reactive oxygen species. | researchgate.net |
| Patients with HIBCH deficiency | - | Increased serum hydroxy-C4-carnitine levels. | nih.gov |
Linkages to Other Metabolic Disorders (e.g., Insulin Resistance, Type 2 Diabetes, Fatty Liver Disease)
A growing body of evidence links dysregulated 3-HIB-CoA metabolism, and specifically its downstream product 3-HIB, to a range of metabolic disorders, including insulin resistance, type 2 diabetes (T2D), and fatty liver disease. nih.govnih.govnih.govmdpi.com Elevated circulating levels of 3-HIB have been consistently associated with these conditions. nih.govnih.gov
Insulin Resistance and Type 2 Diabetes:
Circulating concentrations of 3-HIB are positively correlated with the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR), a measure of insulin resistance. researchgate.netnih.gov Studies have shown that plasma 3-HIB is elevated in individuals with hyperglycemia and established T2D. researchgate.netnih.gov The connection between branched-chain amino acid (BCAA) catabolism, of which 3-HIB-CoA is an intermediate, and insulin resistance has been a significant area of research. nih.govnih.gov While elevated BCAAs are a known marker for insulin resistance, the discovery of 3-HIB as a specific catabolite that is also elevated provides a more nuanced understanding of this relationship. nih.govnih.gov
In adipocytes, 3-HIB has been shown to modulate fatty acid uptake and insulin-stimulated glucose uptake. nih.gov Knockdown of HIBCH in both white and brown adipocytes decreases the release of 3-HIB and subsequent lipid accumulation. researchgate.netnih.gov Conversely, the addition of 3-HIB to these cells increases fatty acid uptake. researchgate.netnih.gov
Fatty Liver Disease:
The hepatic valine/3-HIB pathway has been directly implicated in the mechanisms of fatty liver disease. researchgate.netnih.gov In human cohorts, liver fat content positively correlates with hepatic HIBCH expression and plasma 3-HIB concentrations. researchgate.net Animal models have further elucidated this connection, demonstrating that HIBCH and 3-HIB play a role in regulating hepatic lipid accumulation. nih.gov In hepatocytes, supplementation with 3-HIB was found to decrease HIBCH expression and fatty acid uptake while increasing cellular respiration and ROS. researchgate.net This suggests a complex regulatory role for 3-HIB in hepatic lipid metabolism, where its dysregulation can contribute to the pathogenesis of fatty liver disease. researchgate.netnih.gov
The following table summarizes the linkages between 3-HIB, the product of 3-HIB-CoA hydrolysis, and various metabolic disorders:
| Metabolic Disorder | Key Findings | Reference |
| Insulin Resistance | Circulating 3-HIB is positively correlated with HOMA-IR. | researchgate.netnih.gov |
| Type 2 Diabetes | Elevated plasma 3-HIB is observed in individuals with hyperglycemia and T2D. | researchgate.netnih.gov |
| Fatty Liver Disease | Liver fat content positively correlates with hepatic HIBCH expression and plasma 3-HIB. | researchgate.net |
| Obesity | Circulating 3-HIB is associated with obesity-related insulin resistance. | researchgate.net |
Involvement in Cancer Metabolism Research
The role of 3-hydroxyisobutyryl-CoA in cancer metabolism is an emerging area of investigation, with much of the current understanding being extrapolated from the broader context of acyl-CoA metabolism's contribution to tumorigenesis. imrpress.comimrpress.comcancer.gov Acyl-CoAs are fundamental metabolic intermediates that serve as building blocks for biosynthesis and as energy sources, and their dysregulation is increasingly recognized as a hallmark of cancer. cancer.govnih.gov
While direct studies on 3-HIB-CoA in cancer are limited, the overarching principles of metabolic reprogramming in cancer cells suggest its potential involvement. mdpi.comfrontiersin.org Cancer cells exhibit altered metabolic pathways to support their rapid proliferation and survival. mdpi.com This includes modifications to amino acid, lipid, and glucose metabolism, all of which are interconnected with CoA metabolism. imrpress.commdpi.com
The metabolism of other CoA derivatives, such as acetyl-CoA and 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), has been more extensively studied in the context of cancer. frontiersin.orgnih.govresearchgate.net For instance, enzymes that regulate acetyl-CoA levels are known to influence lipid synthesis and energy metabolism in cancer cells. imrpress.comimrpress.com HMG-CoA reductase, a key enzyme in the mevalonate (B85504) pathway which produces cholesterol and other essential molecules, has been identified as a therapeutic target in some cancers. mdpi.comnih.gov
Given that 3-HIB-CoA is an intermediate in the catabolism of the essential amino acid valine, its metabolism is intrinsically linked to the broader network of nutrient utilization that is often rewired in cancer. nih.gov The demand for amino acids in cancer cells is not only for protein synthesis but also to provide carbon skeletons for other biosynthetic pathways. mdpi.com Therefore, alterations in the valine catabolic pathway, including the flux through 3-HIB-CoA, could potentially impact cancer cell proliferation and survival.
Further research is necessary to specifically delineate the role of 3-HIB-CoA in cancer metabolism. Investigating the expression and activity of HIBCH in different tumor types and understanding how the levels of 3-HIB-CoA and its downstream product 3-HIB are altered in the tumor microenvironment will be crucial steps in this direction.
Advanced Methodologies in 3 Hydroxyisobutyryl Coenzyme a Research
Analytical Techniques for Quantifying 3-Hydroxyisobutyryl Coenzyme A and Related Metabolites
Precise and sensitive analytical methods are fundamental to elucidating the roles of 3-hydroxyisobutyryl-CoA in various physiological and pathological states. Researchers employ a variety of techniques to measure the concentrations of 3-HIB-CoA and its associated metabolites in biological samples.
Mass spectrometry (MS) coupled with chromatographic separation is a cornerstone for the analysis of acyl-CoA species due to its high sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. For metabolites like 3-hydroxyisobutyric acid, a downstream product of 3-HIB-CoA hydrolysis, derivatization is typically required to increase volatility for GC-MS analysis. This technique allows for the quantification of various metabolites in the valine catabolic pathway.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used method for the direct quantification of non-volatile molecules like 3-HIB-CoA from biological matrices. mdpi.com This technique offers high sensitivity and specificity, enabling the detection of low-abundance acyl-CoA species. mdpi.com The use of multiple reaction monitoring (MRM) allows for the specific detection and quantification of the target analyte by monitoring a specific precursor-to-product ion transition. mdpi.com This method has been successfully applied to quantify short-chain acyl-CoAs in various biological samples. mdpi.com
Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (MALDI-MS) provides a valuable tool for the analysis of biomolecules, including acyl-CoAs. researchgate.net While less commonly used for quantification compared to LC-MS/MS, MALDI-MS is effective for the qualitative analysis and imaging of these molecules directly from tissue sections, providing spatial distribution information. nih.gov
| Technique | Sample Preparation | Key Advantages | Typical Applications in 3-HIB-CoA Research |
|---|---|---|---|
| GC-MS | Derivatization to increase volatility | High chromatographic resolution, established libraries for metabolite identification | Quantification of downstream metabolites like 3-hydroxyisobutyric acid |
| LC-MS/MS | Liquid extraction | High sensitivity and specificity, direct analysis of non-volatile compounds | Direct quantification of 3-HIB-CoA and other acyl-CoAs in cell and tissue extracts |
| MALDI-MS | Co-crystallization with a matrix | Spatial analysis of metabolites in tissue sections, analysis of intact molecules | Imaging mass spectrometry of acyl-CoAs in tissues |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed structural information about metabolites. While generally less sensitive than mass spectrometry, NMR offers the advantage of simultaneous detection and quantification of multiple compounds in a sample without the need for chromatographic separation. ¹H-NMR and ¹³C-NMR can be used to identify and quantify 3-hydroxyisobutyrate (B1249102) and other related metabolites in biological fluids and tissue extracts. uw.edu Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can further aid in the unambiguous identification of metabolites in complex mixtures. hmdb.ca
Enzymatic assays provide a functional approach to quantify metabolites by measuring the activity of specific enzymes. For 3-hydroxyisobutyryl-CoA, the activity of 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), the enzyme that catalyzes its hydrolysis, can be measured. nih.gov This is often done using a coupled enzyme assay where the product of the HIBCH reaction is converted by a subsequent enzyme, leading to a change in absorbance that can be measured spectrophotometrically. nih.gov These assays are valuable for determining enzyme kinetics and for screening for enzyme deficiencies in clinical diagnostics. nih.gov
Stable Isotope Tracing and Metabolic Flux Analysis
Stable isotope tracing is a powerful technique to map the flow of atoms through metabolic pathways. By providing cells or organisms with substrates labeled with stable isotopes (e.g., ¹³C or ¹⁵N), researchers can track the incorporation of these isotopes into downstream metabolites, including 3-hydroxyisobutyryl-CoA. medchemexpress.com This approach provides a dynamic view of metabolism that goes beyond static concentration measurements. medchemexpress.com
Metabolic Flux Analysis (MFA) utilizes the data from stable isotope tracing experiments to calculate the rates (fluxes) of metabolic reactions. medchemexpress.commdpi.com For the valine catabolic pathway, using ¹³C-labeled valine allows for the determination of the flux through the pathway leading to the formation of 3-HIB-CoA and its subsequent conversion to other metabolites. nih.gov This methodology has been instrumental in understanding how the metabolism of branched-chain amino acids is altered in various diseases. nih.gov
| Technique | Principle | Information Gained | Relevance to 3-HIB-CoA Research |
|---|---|---|---|
| Stable Isotope Tracing | Tracking the incorporation of labeled atoms from a substrate into downstream metabolites. | Qualitative and quantitative information on pathway activity and substrate utilization. | Demonstrates the contribution of valine to the 3-HIB-CoA pool and its subsequent metabolic fate. |
| Metabolic Flux Analysis (MFA) | Mathematical modeling of isotope labeling data to calculate reaction rates. | Quantitative measurement of the rates of metabolic pathways. | Quantifies the rate of 3-HIB-CoA synthesis and degradation under different physiological conditions. |
In Vitro Cellular Models for Studying 3-Hydroxyisobutyryl Coenzyme A Metabolism
In vitro cellular models are indispensable tools for investigating the molecular and cellular functions of 3-hydroxyisobutyryl-CoA in a controlled environment. These models allow for detailed mechanistic studies that are often not feasible in whole organisms.
Fibroblasts: Cultured skin fibroblasts from patients with inherited metabolic disorders, such as 3-hydroxyisobutyryl-CoA hydrolase deficiency, are crucial for diagnosing the disease and for studying the pathological consequences of impaired 3-HIB-CoA metabolism. nih.gov These cells provide a valuable platform to investigate the effects of genetic mutations on enzyme function and cellular metabolism. nih.gov
Hepatocytes: As the liver is a primary site of branched-chain amino acid catabolism, primary hepatocytes and hepatocyte-derived cell lines (e.g., Huh7) are extensively used to study the regulation of the valine metabolic pathway. nih.govnih.gov These models have been instrumental in elucidating the role of hepatic 3-HIB-CoA metabolism in conditions such as fatty liver disease. nih.govnih.gov
Adipocytes: Adipose tissue plays a significant role in branched-chain amino acid metabolism and signaling. Differentiated adipocyte cell lines are used to study the production and secretion of 3-hydroxyisobutyrate (derived from 3-HIB-CoA) and its effects on fatty acid uptake and insulin (B600854) sensitivity. frontiersin.org These studies help to understand the interplay between valine metabolism in adipose tissue and systemic metabolic health.
Genetic Manipulation in Cell Lines (e.g., siRNA knockdown, overexpression)
Genetic manipulation in cell lines is a cornerstone of modern biological research, allowing for precise investigation into the function of specific genes and their protein products. In the context of 3-Hydroxyisobutyryl Coenzyme A (3-HIB-CoA) metabolism, these techniques are primarily focused on the enzyme 3-Hydroxyisobutyryl-CoA hydrolase (HIBCH), which catalyzes the conversion of 3-HIB-CoA to 3-hydroxyisobutyric acid (3-HIB). nih.gov The two most common approaches are small interfering RNA (siRNA) for gene knockdown and plasmid-based methods for gene overexpression.
siRNA Knockdown:
Small interfering RNA (siRNA) is a powerful tool used to silence gene expression post-transcriptionally. nih.govlabome.com By introducing a double-stranded RNA molecule that is complementary to the messenger RNA (mRNA) of the target gene (in this case, HIBCH), the cell's natural RNA interference (RNAi) machinery is activated, leading to the degradation of the target mRNA. nih.govlabome.com This prevents the translation of the mRNA into protein, effectively "knocking down" the levels of the HIBCH enzyme.
Research utilizing siRNA-mediated knockdown of HIBCH has provided significant insights into the role of valine catabolism in disease states, particularly in cancer. In prostate cancer (PCa) cell lines such as LNCaP and PC3, knockdown of HIBCH has been shown to selectively reduce the proliferation of malignant cells while having a lesser effect on benign cells. nih.govresearchgate.net This inhibition of cell growth is linked to several downstream metabolic consequences, including a decrease in intracellular succinate (B1194679) levels and impaired cellular respiration. nih.govbiorxiv.org These findings highlight the dependence of certain cancer cells on the valine catabolism pathway, where 3-HIB-CoA is a key intermediate, for anaplerotic fueling of the TCA cycle and for maintaining lipid metabolism. nih.govnih.gov
The effects of HIBCH knockdown can be transient, making this method suitable for studying the acute consequences of enzyme deficiency. youtube.com For longer-term studies, short hairpin RNA (shRNA) can be integrated into the cell's genome to provide stable, long-term silencing of the target gene. youtube.com
Overexpression:
Conversely, overexpression studies involve introducing a plasmid vector containing the coding sequence of the HIBCH gene into a cell line. This leads to the production of higher-than-normal levels of the HIBCH enzyme. This technique is valuable for studying the effects of increased enzymatic activity, for rescuing a knockdown phenotype to confirm the specificity of an siRNA, or for producing large quantities of the enzyme for purification and subsequent in vitro studies. While knockdown studies have been more prominent in recent literature regarding 3-HIB-CoA's role in cancer, overexpression is a critical complementary tool for fully elucidating enzyme function.
Table 1: Effects of siRNA-mediated HIBCH Knockdown in Prostate Cancer Cell Lines This table is interactive and can be sorted by clicking on the column headers.
| Cell Line | Observed Effect | Metabolic Consequence | Reference |
|---|---|---|---|
| LNCaP | Reduced cell proliferation | Decreased intracellular succinate, Impaired mitochondrial respiration and glycolysis | nih.gov, biorxiv.org |
| MR49F | Reduced cell proliferation | Impaired mitochondrial respiration and glycolysis | nih.gov, biorxiv.org |
| PC3 | Selective inhibition of cellular proliferation | Not specified | researchgate.net |
Proteomics and Metabolomics in the Context of 3-Hydroxyisobutyryl Coenzyme A Pathways
Proteomics and metabolomics are powerful "omics" technologies that provide a global snapshot of the proteins and small-molecule metabolites, respectively, within a biological system. nih.govaging-us.com These approaches are invaluable for understanding the complex metabolic networks involving 3-Hydroxyisobutyryl CoA.
Metabolomics:
Metabolomics analysis, often performed using mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC), allows for the identification and quantification of hundreds to thousands of metabolites in a sample (e.g., cells, tissues, or biofluids). nih.govpeerj.com In the context of the 3-HIB-CoA pathway, metabolomics has been instrumental in:
Identifying Biomarkers for HIBCH Deficiency: In individuals with a genetic deficiency of the HIBCH enzyme, 3-HIB-CoA accumulates. This leads to a subsequent increase in related metabolites. Metabolomic profiling of blood and urine from affected individuals consistently shows elevated levels of 3-hydroxy-isobutyryl-carnitine (hydroxy-C4 carnitine). nih.govnih.gov This metabolite has become a key diagnostic marker for HIBCH deficiency. nih.gov
Tracing Metabolic Flux: By using stable isotope-labeled precursors (e.g., 13C-valine), researchers can trace the flow of carbon atoms through the valine catabolism pathway. This allows for the direct measurement of flux through the HIBCH-catalyzed step and helps to quantify the contribution of valine to other metabolic pathways, such as the TCA cycle via succinyl-CoA. nih.gov
Elucidating Downstream Effects of Pathway Disruption: Studies that inhibit HIBCH activity (e.g., via siRNA knockdown) have used metabolomics to demonstrate the downstream consequences. These include a reduction in TCA cycle intermediates like succinate, confirming the pathway's anaplerotic role. nih.govbiorxiv.org
Proteomics:
Proteomics involves the large-scale study of proteins, including their expression levels, modifications, and interactions. mdpi.commdpi.com In research related to 3-HIB-CoA, proteomics can be used to:
Quantify Enzyme Expression Levels: In studies comparing healthy versus diseased tissues (e.g., prostate cancer tumors vs. benign tissue), proteomics can quantify the expression levels of HIBCH and other enzymes in the valine catabolism pathway. nih.gov This can reveal if the pathway is up- or down-regulated in the disease state.
Identify Protein-Protein Interactions: Techniques like co-immunoprecipitation followed by mass spectrometry can identify proteins that interact with HIBCH, potentially revealing regulatory mechanisms or the formation of larger metabolic enzyme complexes (metabolons).
Integrated Multi-Omics Analysis: The true power of these technologies is realized when they are combined with other 'omics' data, such as transcriptomics (gene expression). nih.govaging-us.com By integrating proteomics and metabolomics data, researchers can build comprehensive models of metabolic pathways, linking changes in enzyme levels to corresponding changes in metabolite concentrations. For example, an observed increase in HIBCH protein expression can be correlated with increased levels of downstream metabolites like 3-hydroxyisobutyrate and succinate, providing a more complete picture of pathway activity. nih.gov
Table 2: Key Metabolite Changes Associated with Altered 3-HIB-CoA Pathway Activity This table is interactive and can be sorted by clicking on the column headers.
| Condition | Metabolite | Observed Change | Analytical Method | Reference |
|---|---|---|---|---|
| HIBCH Deficiency | 3-hydroxy-isobutyryl-carnitine | Increased | Tandem Mass Spectrometry (MS/MS) | nih.gov |
| HIBCH Knockdown (Prostate Cancer Cells) | Succinate | Decreased | Not specified | nih.gov, biorxiv.org |
| HIBCH Deficiency | 3-hydroxy-isovalaric acid | Increased (in some cases) | Urine Organic Acid Analysis | nih.gov |
| High-Fat Diet (Mouse Liver) | Propionyl-CoA | Increased | High-Resolution Mass Spectrometry | nih.gov |
Gene Expression Analysis (e.g., RNA-seq, RT-qPCR)
Gene expression analysis measures the activity of genes by quantifying the amount of messenger RNA (mRNA) produced. bioline.com This provides a powerful lens through which to view the cellular response to various stimuli or the underlying molecular characteristics of a disease state related to this compound metabolism. The two most prevalent techniques are Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) and RNA sequencing (RNA-seq). thermofisher.com
RT-qPCR:
RT-qPCR is a highly sensitive and specific method used to measure the expression of one or a few genes at a time. thermofisher.com It is often considered the "gold standard" for validating findings from larger-scale analyses like RNA-seq. thermofisher.com In the context of 3-HIB-CoA research, RT-qPCR is used to:
Confirm siRNA Knockdown Efficiency: After treating cells with siRNA targeting the HIBCH gene, RT-qPCR is used to measure the amount of HIBCH mRNA remaining, thereby confirming that the knockdown was successful at the transcript level. researchgate.net
Analyze Expression of Related Genes: Researchers can analyze the expression of other genes in the valine catabolism pathway or related metabolic pathways (e.g., genes involved in fatty acid synthesis or the TCA cycle) to see if they are co-regulated with HIBCH. nih.govbiorxiv.org For example, studies have shown that knockdown of HIBCH in prostate cancer cells leads to changes in the expression of genes like ACACA (ACCα) and ACAT1. nih.govbiorxiv.org
RNA-seq:
RNA sequencing (RNA-seq) is a high-throughput sequencing technique that provides a comprehensive and unbiased profile of the entire transcriptome (all the RNA molecules) in a sample. mdpi.comnih.gov This allows for the discovery of novel transcripts and the quantification of expression levels for thousands of genes simultaneously. nih.gov Its application in 3-HIB-CoA research includes:
Global Transcriptomic Profiling: RNA-seq has been used to compare gene expression profiles between malignant and benign prostate tissues. These analyses revealed an enrichment of transcripts for genes involved in valine catabolism, including HIBCH, in cancer tissues. nih.govbiorxiv.org
Identifying Metabolic Signatures: By analyzing RNA-seq data from large patient cohorts, researchers can define "gene signatures." For instance, a "MitoS" gene signature, which includes genes necessary to convert 3-HIB-CoA into succinate, was found to be associated with poorer survival outcomes in prostate cancer patients, highlighting the clinical relevance of this pathway. biorxiv.org
Uncovering Compensatory Mechanisms: When HIBCH is knocked down, RNA-seq can reveal how the cell adapts by changing the expression of thousands of other genes. This can uncover unexpected compensatory metabolic pathways that are activated in response to the disruption of valine catabolism. nih.govbiorxiv.org
Both RT-qPCR and RNA-seq are critical tools for understanding the transcriptional regulation of the 3-HIB-CoA pathway and its role in health and disease.
Table 3: Examples of Gene Expression Changes in Studies of 3-HIB-CoA Metabolism This table is interactive and can be sorted by clicking on the column headers.
| Study Context | Gene | Technique | Observed Change in Expression | Reference |
|---|---|---|---|---|
| HIBCH Knockdown (Prostate Cancer Cells) | ACACA (ACCα) | Not Specified | Significant Reduction | nih.gov, biorxiv.org |
| HIBCH Knockdown (Prostate Cancer Cells) | ACAT1 | Not Specified | Significant Increase | nih.gov, biorxiv.org |
| HIBCH Knockdown (Prostate Cancer Cells) | GOT2 | Not Specified | Significant Reduction | nih.gov, biorxiv.org |
| Malignant vs. Benign Prostate Tissue | "MitoS" Gene Signature (includes HIBCH) | RNA-seq | Enriched in Malignant Tissue | biorxiv.org, biorxiv.org |
Future Directions and Emerging Research Avenues for 3 Hydroxyisobutyryl Coenzyme a
Untangling Novel Metabolic Roles of 3-Hydroxyisobutyryl Coenzyme A
Emerging research indicates that the pathway involving 3-hydroxyisobutyryl-CoA has significant, previously unrecognized roles in major metabolic diseases and cancer. Investigations are moving beyond its canonical function in amino acid degradation to explore its involvement in cellular signaling and regulation.
One novel role is its connection to hepatic lipid metabolism and fatty liver disease. uib.nouib.no Studies using human liver biopsies and plasma samples have shown positive correlations between liver fat and both hepatic expression of 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) and plasma levels of its downstream product, 3-hydroxyisobutyrate (B1249102) (3-HIB). uib.nouib.no In human hepatocytes, HIBCH overexpression was found to increase fatty acid uptake, suggesting a direct role for this pathway in lipid accumulation. uib.no This implicates the valine catabolic pathway in the mechanisms of fatty liver disease and presents potential new targets for intervention. uib.nouib.no
Furthermore, the 3-hydroxyisobutyryl-CoA pathway is being investigated for its role in cancer metabolism. In prostate cancer, malignant cells exhibit a metabolic dependency on valine. nih.gov The catabolism of valine, proceeding through 3-hydroxyisobutyryl-CoA, is critical for replenishing the tricarboxylic acid (TCA) cycle, specifically by providing succinate (B1194679). nih.govbiorxiv.org This process, known as anaplerosis, fuels mitochondrial respiration and supports the high energetic demands of cancer cells. nih.gov Additionally, this pathway contributes to the lipogenic phenotype of prostate cancer, supplying precursors for lipid synthesis. nih.govbiorxiv.orgbiorxiv.org Disrupting this pathway by inhibiting HIBCH has been shown to selectively reduce the proliferation of malignant prostate cells, highlighting its importance in tumor biology. nih.gov
| Research Area | Key Findings | Implicated Disease |
| Hepatic Lipid Metabolism | The HIBCH pathway regulates fatty acid uptake and lipid accumulation in liver cells. uib.no | Fatty Liver Disease |
| Cancer Anaplerosis | Valine catabolism via 3-hydroxyisobutyryl-CoA provides succinate to refuel the TCA cycle in cancer cells. nih.govbiorxiv.org | Prostate Cancer |
| Cancer Lipogenesis | The pathway contributes to the synthesis of lipids required for cancer cell growth. nih.govbiorxiv.org | Prostate Cancer |
Systems Biology Approaches to 3-Hydroxyisobutyryl Coenzyme A Metabolism
To comprehend the complex and interconnected nature of 3-hydroxyisobutyryl-CoA metabolism, researchers are turning to systems biology. These approaches integrate computational modeling with experimental data to simulate and predict metabolic fluxes and regulatory networks. Genome-scale metabolic models are being employed to understand how carbon flows from valine through 3-hydroxyisobutyryl-CoA to various endpoints, such as the TCA cycle. researchgate.net
These models can predict the impact of genetic or enzymatic perturbations, such as HIBCH deficiency, on the entire metabolic network. By analyzing the flow (flux) of metabolites, researchers can identify bottlenecks or key regulatory points in the pathway. For instance, flux balance analysis can help quantify the contribution of valine catabolism to the succinate pool in cancer cells, providing a deeper understanding of its anaplerotic role. nih.gov Systems biology also aids in metabolic engineering efforts, where pathways are redesigned for biotechnological applications, such as the production of valuable chemicals like 3-hydroxypropionate (B73278) (3-HP). researchgate.netresearchgate.net Understanding the functional balance between enzymes in a multi-step pathway is crucial for maximizing product yield, a principle that is directly applicable to the 3-hydroxyisobutyryl-CoA pathway. researchgate.net
Advancements in Enzyme Engineering and Functional Studies
Detailed investigation of the enzymes that produce and consume 3-hydroxyisobutyryl-CoA is fundamental to understanding its metabolic role. Enzyme engineering and functional studies are providing high-resolution insights into their structure, mechanism, and regulation. Techniques like site-directed mutagenesis are used to identify critical amino acid residues involved in substrate binding and catalysis. jmicrobiol.or.kr For example, studies on related dehydrogenases in amino acid metabolism have pinpointed specific residues that determine substrate specificity. jmicrobiol.or.kr
Similar structure-function studies on HIBCH, the enzyme that hydrolyzes 3-hydroxyisobutyryl-CoA, are crucial. ebi.ac.uk Understanding its catalytic mechanism allows for the design of specific inhibitors or activators. ebi.ac.uk Furthermore, enzyme engineering can be used to create variants with altered properties, such as improved stability or modified substrate preference, which are valuable tools for both research and industrial applications. researchgate.netprinceton.edu These engineered enzymes can be incorporated into synthetic biological circuits to produce desired chemical compounds or to create cellular models that mimic metabolic diseases. researchgate.netresearchgate.net
Development of Advanced In Vitro and In Vivo Models
To study the metabolism of 3-hydroxyisobutyryl-CoA in a physiologically relevant context, advanced experimental models are being developed.
In Vitro Models:
Human Cell Lines: Human hepatocyte cell lines, such as Huh7, are used to model hepatic lipid accumulation and study the effects of HIBCH knockdown or overexpression on fatty acid metabolism. uib.no
Organoids: Three-dimensional organoid cultures are emerging as powerful tools for studying metabolic diseases. sochob.clnih.gov Liver and other tissue organoids can be generated from patient-derived stem cells and more accurately recapitulate the complex cell-cell interactions and metabolic functions of the original organ compared to traditional 2D cell cultures. sochob.clmdpi.com These models offer a platform to investigate the mechanisms of HIBCH deficiency and other metabolic disorders in a human-relevant system. sochob.clnih.govmdpi.com
In Vivo Models:
Mouse Models: Mouse models with genetic modifications in the valine catabolism pathway, such as alterations in the Hibch gene, are invaluable for studying the systemic effects of impaired 3-hydroxyisobutyryl-CoA metabolism. uniprot.org
Patient-Derived Models: Fibroblasts and other cell lines derived from patients with HIBCH deficiency are critical for confirming diagnoses, studying disease pathology at a cellular level, and testing potential therapeutic strategies. nih.govnih.gov
These models are essential for bridging the gap between molecular studies and clinical disease, allowing for a more comprehensive understanding of how dysregulation of 3-hydroxyisobutyryl-CoA metabolism contributes to human pathology. frenoy.eu
Integration of Multi-Omics Data for Comprehensive Understanding
A holistic view of 3-hydroxyisobutyryl-CoA's role in health and disease requires the integration of multiple "omics" datasets. This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the metabolic state.
In the context of HIBCH deficiency, next-generation sequencing, particularly whole-exome sequencing (WES), is used to identify causative mutations in the HIBCH gene. nih.govgenecards.orgfrontiersin.orgnih.gov This genetic information is then linked to metabolic phenotypes observed through metabolomics. Acylcarnitine analysis, for example, can detect the buildup of specific metabolites like 3-hydroxy-isobutyryl-carnitine, a direct consequence of the enzymatic block. frontiersin.orgnih.gov
In cancer research, multi-omics is used to uncover how metabolic pathways are rewired. A recent study on prostate cancer integrated transcriptomics (RNA sequencing) and metabolomics (LC-MS) to analyze the consequences of HIBCH knockdown. nih.govbiorxiv.org This joint analysis revealed widespread changes, identifying the most significantly impacted pathways, including the TCA cycle, glycolysis, and the pentose (B10789219) phosphate (B84403) pathway. biorxiv.org This systems-level view is crucial for understanding the complex adaptations of cancer cells and for identifying novel therapeutic vulnerabilities. nih.govfrontiersin.org
| Omics Type | Application in 3-Hydroxyisobutyryl-CoA Research | Key Insights |
| Genomics | Identifying mutations in the HIBCH gene in patients with Leigh-like syndrome. nih.govfrontiersin.org | Genetic basis of HIBCH deficiency. |
| Transcriptomics | Measuring changes in gene expression (e.g., via RNA-seq) following HIBCH knockdown. nih.govbiorxiv.org | Cellular response and compensatory mechanisms. |
| Metabolomics | Quantifying levels of 3-hydroxyisobutyryl-carnitine and TCA cycle intermediates. frontiersin.orgnih.gov | Direct biochemical consequences of pathway disruption. |
| Multi-Omics Integration | Combining genomic, transcriptomic, and metabolomic data. nih.govfrontiersin.orgbiorxiv.org | Comprehensive understanding of metabolic reprogramming in disease. |
Exploration of Pharmacological Modulation of 3-Hydroxyisobutyryl Coenzyme A Pathway Enzymes
The discovery of the 3-hydroxyisobutyryl-CoA pathway's role in diseases like cancer has opened the door for new therapeutic strategies centered on the pharmacological modulation of its key enzymes. HIBCH, in particular, has emerged as a promising drug target. nih.govbiorxiv.org
Research has shown that inhibiting HIBCH can disrupt the metabolic reprogramming that cancer cells rely on. nih.gov By blocking the conversion of 3-hydroxyisobutyryl-CoA, the supply of anaplerotic substrate to the TCA cycle is diminished, impairing cellular respiration and selectively reducing the proliferation and viability of malignant cells. nih.govbiorxiv.org While current studies have primarily used genetic tools like siRNA to achieve this inhibition in preclinical models, these findings provide a strong rationale for the development of small-molecule inhibitors targeting HIBCH. nih.govresearchgate.net
The goal is to develop potent and selective pharmacological agents that can modulate the activity of HIBCH or other enzymes in the valine catabolism pathway. Such compounds could serve as novel therapeutics for cancers that are dependent on this pathway for survival and growth. nih.govbiorxiv.org This represents a shift from conventional chemotherapy to a more targeted, metabolism-based approach to cancer treatment.
Q & A
Basic Research Questions
Q. What is the role of 3-Hydroxyisobutyryl CoA (HIBC) in branched-chain amino acid (BCAA) metabolism, and how can its intermediates be experimentally tracked?
- Methodological Answer : HIBC is a key intermediate in valine catabolism. It is hydrolyzed by 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) to form 3-hydroxyisobutyrate (3-HIB), which enters the tricarboxylic acid (TCA) cycle via succinyl-CoA . To track HIBC and its metabolites, use isotope-labeled valine in cell or animal models, followed by liquid chromatography-mass spectrometry (LC-MS) to quantify intermediates. For enzyme activity assays, measure HIBCH kinetics using spectrophotometric methods with NADH/NAD+ coupling .
Q. How can researchers accurately quantify HIBC and its derivatives in biological samples?
- Methodological Answer : Employ targeted metabolomics with LC-MS/MS, using stable isotope-labeled internal standards (e.g., deuterated 3-HIB) for calibration. Tissue homogenates should be processed in cold acidic conditions (e.g., 80% methanol) to stabilize labile CoA esters. For protein quantification in enzyme studies, use Bradford assays with BSA standards to normalize enzyme activity data .
Q. What enzymes regulate HIBC metabolism, and how are their activities assayed?
- Methodological Answer : Key enzymes include HIBCH and short-chain enoyl-CoA hydratase (ECHS1). Assay HIBCH activity by monitoring CoA release via DTNB (5,5′-dithiobis-2-nitrobenzoic acid) at 412 nm. For ECHS1, measure acryloyl-CoA hydration to 3-hydroxyacyl-CoA using UV absorbance at 263 nm. Use knockout cell lines or CRISPR-Cas9 models to validate substrate specificity .
Advanced Research Questions
Q. How do HIBCH deficiency and ECHS1 mutations affect HIBC metabolism, and what experimental models are suitable for studying these defects?
- Methodological Answer : HIBCH deficiency leads to accumulation of methacrylyl-CoA and acryloyl-CoA, detectable via urine organic acid analysis (e.g., elevated 3-hydroxyisobutyryl carnitine) . Use patient-derived fibroblasts or murine knockout models to study metabolic flux. For ECHS1 mutations, apply Seahorse extracellular flux assays to assess mitochondrial dysfunction and ROS production. Cross-validate findings with whole-exome sequencing and metabolomic profiling .
Q. What experimental approaches resolve contradictions in HIBC’s role in insulin resistance (IR)?
- Methodological Answer : HIBC-derived 3-HIB promotes fatty acid uptake in endothelial cells, contributing to IR. To address conflicting data (e.g., tissue-specific effects), use conditional knockout mice (e.g., muscle-specific HIBCH deletion) and hyperinsulinemic-euglycemic clamps to assess insulin sensitivity. Combine transcriptomics (RNA-seq) with metabolomics to identify pathways linking HIBC to IR .
Q. How can researchers design studies to investigate HIBC’s interaction with glutathione (GSH) in oxidative stress?
- Methodological Answer : HIBC metabolites (e.g., methacrylyl-CoA) deplete GSH via thiol conjugation. Use GSH/GSSG fluorometric assays in HIBCH-deficient cells and N-acetylcysteine (NAC) supplementation to rescue redox imbalance. For in vivo validation, administer NAC to HIBCH knockout mice and measure oxidative markers (e.g., 8-OHdG) in plasma and tissues .
Q. What strategies optimize preclinical models for studying HIBC-related metabolic disorders?
- Methodological Answer : Use Wistar-Kyoto rats or C57BL/6 mice fed valine-enriched diets to mimic HIBC accumulation. Monitor wound healing dynamics (e.g., cavity volume reduction, inflammation) in chitosan-based scaffolds to assess tissue-specific metabolic stress. Apply non-invasive imaging (ultrasound or MRI) to track real-time metabolic changes .
Data Analysis and Experimental Design
Q. How should researchers handle discrepancies in HIBC metabolite levels across studies?
- Methodological Answer : Standardize sample collection protocols (e.g., fasting status, tissue dissection time). Use meta-analysis tools (e.g., RevMan) to harmonize data from heterogeneous studies. For in vitro models, control for cell confluency and media composition, which alter valine uptake and HIBC flux .
Q. What statistical methods are appropriate for analyzing HIBC-related metabolomic datasets?
- Methodological Answer : Apply multivariate analysis (e.g., PCA, PLS-DA) to distinguish metabolic profiles between genotypes or treatments. Use pathway enrichment tools (e.g., MetaboAnalyst) to identify perturbed pathways (e.g., BCAA degradation, TCA cycle). For longitudinal data, mixed-effects models account for inter-individual variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
